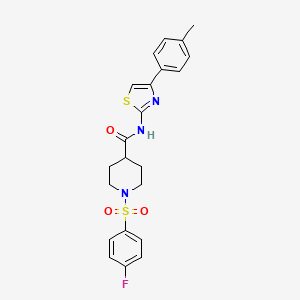

1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide

Description

1-((4-Fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine-4-carboxamide core substituted with a 4-fluorophenylsulfonyl group and a 4-(p-tolyl)thiazol-2-yl moiety. This structure combines a sulfonamide-linked aromatic system with a thiazole ring, a design common in bioactive molecules targeting enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . The compound’s synthesis likely involves coupling a sulfonated piperidine derivative with a functionalized thiazole intermediate, as evidenced by analogous protocols for related thiazole-piperidine hybrids .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S2/c1-15-2-4-16(5-3-15)20-14-30-22(24-20)25-21(27)17-10-12-26(13-11-17)31(28,29)19-8-6-18(23)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNIMHWDMNDBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has gained attention for its potential therapeutic applications. This compound features a piperidine ring, a thiazole moiety, and a sulfonyl group, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 459.6 g/mol .

The biological activity of this compound is primarily attributed to its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. By inhibiting FAAH, the compound may enhance the levels of endocannabinoids, leading to potential analgesic and anti-inflammatory effects. Additionally, thiazole derivatives are known for their antibacterial and antifungal properties, suggesting that this compound could be effective in treating infections.

Biological Activities

The biological activities of 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide can be summarized as follows:

- Analgesic Effects : The inhibition of FAAH may lead to increased endocannabinoid levels, providing pain relief.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through its action on the endocannabinoid system.

- Antibacterial Activity : Thiazole derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .

- Antifungal Activity : Preliminary studies suggest potential antifungal effects, warranting further investigation into its efficacy against fungal pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or including thiazole derivatives. Below are notable findings relevant to 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide:

Table 1: Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the sulfonyl group. The structure-activity relationship (SAR) studies indicate that modifications in the functional groups significantly influence the biological activity. For instance, variations in the piperidine or thiazole substituents can enhance or diminish potency against specific biological targets .

Comparison with Similar Compounds

Table 1: Impact of Sulfonyl Substituents on Enzyme Inhibition

| Compound | Sulfonyl Group | FAAH IC₅₀ (nM) | sEH IC₅₀ (nM) |

|---|---|---|---|

| SW-17 | 2-Chlorophenyl | 9.8 | 2.5 |

| Target Compound | 4-Fluorophenyl | Data pending | Data pending |

| 4–24 | 3,5-Difluorophenyl | Not reported | Not reported |

Thiazole Ring Modifications

The 4-(p-tolyl)thiazol-2-yl group is critical for target engagement. Analogues with alternative aryl substitutions demonstrate varied bioactivity:

- Compound 15 (2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) replaces the piperidine-carboxamide with a piperazine-acetamide, reducing rigidity and possibly metabolic stability .

- N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16) shows that electron-donating groups (e.g., methoxy) on the thiazole’s aryl ring enhance solubility but may reduce membrane permeability .

Table 2: Thiazole Substituent Effects on Physicochemical Properties

Piperidine vs. Piperazine Core

Replacing the piperidine ring with piperazine (e.g., Compound 15 ) introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity. This modification often enhances water solubility but may reduce blood-brain barrier penetration, a key consideration for neuropathic pain targets .

Q & A

Q. What are the key synthetic pathways for 1-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions .

- Step 2 : Sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Step 3 : Amide coupling between the piperidine-4-carboxylic acid derivative and the thiazol-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Key Variables : Solvent polarity (DMF vs. THF), temperature control during sulfonylation, and stoichiometric ratios of coupling reagents. Yields range from 45–70%, with purity >95% confirmed by HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and p-tolyl groups), piperidine protons (δ 2.5–3.5 ppm), and carboxamide NH (δ 10.2 ppm) .

- HRMS : Exact mass calculation (e.g., C22H21FN3O3S2 requires [M+H]+ 482.1004) .

- FT-IR : Stretching vibrations for sulfonyl (1350–1300 cm⁻¹), amide C=O (1680 cm⁻¹), and thiazole C=N (1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases) with thiazole and sulfonyl groups acting as hydrogen bond acceptors .

- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic p-tolyl group, hydrogen-bonding sulfonyl moiety) using Schrödinger’s Phase .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns simulations) in GROMACS .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HEK293 vs. HeLa; assay time: 48h vs. 72h) .

- SAR Analysis : Evaluate substituent effects (e.g., replacing 4-fluorophenyl with chlorophenyl alters potency against COX-2 by 3-fold) .

- Meta-Analysis : Pool data from >3 independent studies using fixed-effects models to identify trends (e.g., logP >3 correlates with improved BBB penetration) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.5 to 2.8, improving solubility .

- Metabolic Stability : Incubate with liver microsomes (human vs. murine) to identify vulnerable sites (e.g., piperidine N-dealkylation) .

- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.